1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a synthetic organic compound. It is characterized by the presence of a piperazine ring substituted with an ethyl group, a propanol moiety, and a tert-pentyloxy group. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water and other polar solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride generally involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of Propanol Moiety: The intermediate is reacted with 3-chloropropanol in the presence of a base to form the propanol moiety.
Introduction of tert-Pentyloxy Group: The final step involves the reaction of the intermediate with tert-pentyl alcohol under acidic conditions to form the tert-pentyloxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the propanol moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in anhydrous conditions with alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with G-protein coupled receptors or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- 1-(4-Propylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2.2ClH/c1-5-14(3,4)18-12-13(17)11-16-9-7-15(6-2)8-10-16;;/h13,17H,5-12H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYLJPCJSSKPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)CC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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